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molecular formula C10H7FO4 B132072 6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 105300-40-1

6-Fluoro-4-oxochroman-2-carboxylic acid

Cat. No. B132072
M. Wt: 210.16 g/mol
InChI Key: BWXXHZKFLLLJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001240

Procedure details

Sodium bicarbonate (2.10 g, 25.0 mmol) was added to a suspension of (E)-4-(5-fluoro-2-hydroxyphenyl)-4-oxo-2-butenoic acid (5.00 g, 23.8 mmol) (obtained through the process as described in Example 22) in 200 ml of distilled water and the mixture was refluxed for 10 minutes. After cooling, the reaction mixture was acidified to pH 1.0 with concentrated hydrochloric acid and then extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated in vacuo to give crude crystals which were recrystallized from the mixture of water and methanol to give 4.60 g (92.1%) of the subject desired compound as colorless crystals.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[F:6][C:7]1[CH:8]=[CH:9][C:10]([OH:20])=[C:11]([C:13](=[O:19])/[CH:14]=[CH:15]/[C:16]([OH:18])=[O:17])[CH:12]=1.Cl>O>[F:6][C:7]1[CH:8]=[CH:9][C:10]2[O:20][CH:15]([C:16]([OH:18])=[O:17])[CH2:14][C:13](=[O:19])[C:11]=2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(/C=C/C(=O)O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained through the process
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude crystals which
CUSTOM
Type
CUSTOM
Details
were recrystallized from the mixture of water and methanol
CUSTOM
Type
CUSTOM
Details
to give 4.60 g (92.1%) of the

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(CC(O2)C(=O)O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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